molecular formula C21H27N3OS B2679326 N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)thiophene-2-carboxamide CAS No. 922069-20-3

N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)thiophene-2-carboxamide

Cat. No.: B2679326
CAS No.: 922069-20-3
M. Wt: 369.53
InChI Key: XAVOHFJNVQJDPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C21H27N3OS and its molecular weight is 369.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular Interaction Studies

N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, a compound with a similar structural framework, has been analyzed for its potent and selective antagonism for the CB1 cannabinoid receptor. Conformational analysis and pharmacophore modeling have contributed to understanding the molecule's interaction with CB1 receptors, demonstrating the potential for molecules with complex heterocyclic structures, including N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)thiophene-2-carboxamide, in receptor-ligand interaction studies (Shim et al., 2002).

Bifunctional Muscarinic and β2-Adrenoceptor Activities

Investigations into compounds like THRX-198321, featuring bifunctional muscarinic receptor antagonist and β2-adrenoceptor agonist activities, highlight the relevance of structurally complex molecules in designing multifunctional therapeutic agents. This approach exemplifies the potential utility of this compound in researching dual-acting receptor modulators (Steinfeld et al., 2011).

Novel Heterocyclic Compound Synthesis

The synthesis of novel heterocyclic compounds derived from visnaginone and khellinone, demonstrating significant anti-inflammatory and analgesic activities, showcases the potential of using complex molecules like this compound as scaffolds for developing new therapeutic agents (Abu‐Hashem et al., 2020).

Directed Metalation and Microwave-Assisted Synthesis

Research into microwave-assisted synthesis and directed metalation for the production of julolidine-9-carboxamide derivatives, and their conversion to chalcogenoxanthones, underscores the importance of innovative synthetic techniques in exploring the chemical space of complex molecules like this compound (Holt et al., 2007).

Orexin Receptor Antagonist Development

The disposition and metabolism study of SB-649868, an orexin 1 and 2 receptor antagonist, highlights the pathway for understanding the pharmacokinetic profile of complex molecules, potentially including this compound. Such studies are crucial for developing novel insomnia treatments (Renzulli et al., 2011).

Properties

IUPAC Name

N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-piperidin-1-ylethyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3OS/c1-23-12-9-17-14-16(7-8-18(17)23)19(24-10-3-2-4-11-24)15-22-21(25)20-6-5-13-26-20/h5-8,13-14,19H,2-4,9-12,15H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAVOHFJNVQJDPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C1C=CC(=C2)C(CNC(=O)C3=CC=CS3)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.